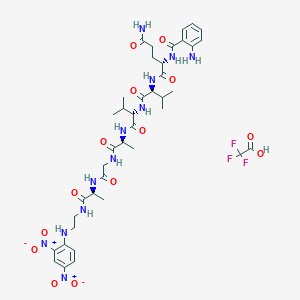
Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is a synthetic peptide substrate used primarily in biochemical research. This compound is known for its role in fluorescence-quenched assays, where it serves as a substrate for various proteases. The compound’s structure allows it to be used in the study of enzyme kinetics and protease activity, making it a valuable tool in both academic and industrial research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are then added one by one in a specific sequence. Each addition involves the activation of the carboxyl group of the incoming amino acid, usually with a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), and the protection of the amino group to prevent unwanted side reactions.
After the peptide chain is fully assembled, the peptide is cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT). The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to ensure high purity and yield. The use of industrial-grade reagents and solvents helps to reduce costs and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate primarily undergoes hydrolysis reactions when used as a substrate in enzymatic assays. The peptide bond between specific amino acids is cleaved by proteases, leading to the release of fluorescent fragments.
Common Reagents and Conditions
Hydrolysis: Proteases such as trypsin, chymotrypsin, and proteinase K are commonly used to catalyze the hydrolysis of this compound. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature.
Fluorescence Measurement: The hydrolysis of the peptide disrupts the fluorescence-quenched pair, allowing for the measurement of fluorescence. The excitation and emission wavelengths are typically around 320 nm and 420 nm, respectively.
Major Products
The major products formed from the hydrolysis of this compound are the individual amino acid fragments and the fluorescent moiety. The specific fragments depend on the cleavage site of the protease used.
Wissenschaftliche Forschungsanwendungen
Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is widely used in scientific research due to its versatility and specificity. Some of its key applications include:
Enzyme Kinetics: The compound is used to study the kinetics of protease enzymes. By measuring the rate of hydrolysis, researchers can determine enzyme activity, substrate specificity, and inhibition constants.
Drug Discovery: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify potential protease inhibitors. These inhibitors can serve as lead compounds for the development of new drugs.
Biological Research: The compound is used to study protease activity in various biological samples, including cell lysates, tissue extracts, and bodily fluids. This helps in understanding the role of proteases in physiological and pathological processes.
Industrial Applications: In the biotechnology industry, the compound is used in the quality control of protease enzymes. It helps in assessing the activity and stability of enzyme preparations used in various industrial processes.
Wirkmechanismus
The mechanism of action of Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate involves its role as a substrate for protease enzymes. The compound contains a specific sequence of amino acids that is recognized and cleaved by the protease. The cleavage disrupts the fluorescence-quenched pair, leading to an increase in fluorescence intensity. This change in fluorescence is measured to determine the activity of the protease.
Molecular Targets and Pathways
The primary molecular targets of this compound are protease enzymes. The compound interacts with the active site of the protease, where the peptide bond is hydrolyzed. This interaction is specific to the sequence of amino acids in the compound, allowing for the selective measurement of protease activity.
Vergleich Mit ähnlichen Verbindungen
Abz-Gln-Val-Val-Ala-Gly-Ala-EDDnp Trifluoroacetate is unique due to its specific amino acid sequence and fluorescence-quenched properties. there are several similar compounds used in protease assays:
Abz-Val-Ala-Asp-Nva-Arg-Asp-Arg-Gln-EDDnp Trifluoroacetate: This compound has a different amino acid sequence but serves a similar purpose in protease assays.
Abz-Gly-Phe-Arg-EDDnp Trifluoroacetate: Another peptide substrate with a different sequence, used for studying different proteases.
Abz-Ser-Gly-Arg-EDDnp Trifluoroacetate: This compound is used to study serine proteases specifically.
The uniqueness of this compound lies in its specific sequence, which makes it suitable for studying particular proteases and their activity.
Eigenschaften
IUPAC Name |
(2S)-2-[(2-aminobenzoyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[2-(2,4-dinitroanilino)ethylamino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54N12O12.C2HF3O2/c1-19(2)31(48-38(58)32(20(3)4)47-36(56)27(13-14-29(40)51)46-35(55)24-9-7-8-10-25(24)39)37(57)45-22(6)34(54)43-18-30(52)44-21(5)33(53)42-16-15-41-26-12-11-23(49(59)60)17-28(26)50(61)62;3-2(4,5)1(6)7/h7-12,17,19-22,27,31-32,41H,13-16,18,39H2,1-6H3,(H2,40,51)(H,42,53)(H,43,54)(H,44,52)(H,45,57)(H,46,55)(H,47,56)(H,48,58);(H,6,7)/t21-,22-,27-,31-,32-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCWOMHZMAAWBH-DTXSRSMJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H55F3N12O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
984.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B583034.png)




![N-[(1Z)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B583046.png)

